6-(1-Ethylindole-3-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid
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Overview
Description
6-(1-Ethylindole-3-carbonyl)-6-azaspiro[25]octane-2-carboxylic acid is a complex organic compound featuring an indole moiety, a spirocyclic structure, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Ethylindole-3-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Large-scale reactions would require careful control of temperature, pressure, and the use of catalysts to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indoles or spirocyclic compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Indole derivatives are known for their biological activity, and this compound may have potential applications in the development of new drugs or therapeutic agents. Its interaction with biological targets can be explored for various medicinal purposes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with specific molecular targets can be harnessed to develop treatments for various diseases.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications. Its versatility makes it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 6-(1-Ethylindole-3-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, leading to biological responses. The specific pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Indole-3-carboxylic acid: Similar in structure but lacks the spirocyclic and ethyl groups.
6-Azaspiro[2.5]octane-2-carboxylic acid: Similar in the spirocyclic structure but lacks the indole and ethyl groups.
1-Ethylindole-3-carboxylic acid: Similar in the indole and ethyl groups but lacks the spirocyclic structure.
Uniqueness: 6-(1-Ethylindole-3-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid is unique due to the combination of the indole, spirocyclic, and carboxylic acid groups. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
6-(1-ethylindole-3-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-20-12-14(13-5-3-4-6-16(13)20)17(22)21-9-7-19(8-10-21)11-15(19)18(23)24/h3-6,12,15H,2,7-11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAORDSMHNZAOGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)N3CCC4(CC3)CC4C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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